molecular formula C3H5NO B14164576 Methoxyethyn-1-amine CAS No. 926303-85-7

Methoxyethyn-1-amine

Cat. No.: B14164576
CAS No.: 926303-85-7
M. Wt: 71.08 g/mol
InChI Key: FODKWQZYQKYUPF-UHFFFAOYSA-N
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Description

Methoxyethyn-1-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups this compound is characterized by the presence of a methoxy group (-OCH3) and an ethynyl group (-C≡CH) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyethyn-1-amine can be synthesized through several methods. One common approach involves the reaction of methoxyethyne with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methoxyethyn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound to methoxyethylamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Methoxyethylamine

    Substitution: Halogenated derivatives

Scientific Research Applications

Methoxyethyn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methoxyethyn-1-amine exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methoxyethyn-1-amine can be compared with other similar compounds, such as:

    Methoxyethylamine: Similar in structure but lacks the ethynyl group.

    Ethynylamine: Similar in structure but lacks the methoxy group.

    Methoxyamine: Similar in structure but lacks the ethynyl group.

Uniqueness: this compound is unique due to the presence of both methoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

926303-85-7

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

2-methoxyethynamine

InChI

InChI=1S/C3H5NO/c1-5-3-2-4/h4H2,1H3

InChI Key

FODKWQZYQKYUPF-UHFFFAOYSA-N

Canonical SMILES

COC#CN

Origin of Product

United States

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